molecular formula C27H50N3O8P B1669689 Fosteabine CAS No. 73532-83-9

Fosteabine

Cat. No.: B1669689
CAS No.: 73532-83-9
M. Wt: 575.7 g/mol
InChI Key: YJTVZHOYBAOUTO-URBBEOKESA-N
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Description

Fosteabine (1-β-D-arabinofuranosylcytosine-5'-stearylphosphate), also known as YNK01, is an orally administered prodrug of cytarabine (Ara-C), a nucleoside analog widely used in hematologic malignancies . Its chemical structure (C₂₇H₅₀N₃O₈P) includes a stearylphosphate group, enhancing lipid solubility and resistance to deoxycytidine deaminase, an enzyme that rapidly deactivates cytarabine . This modification allows this compound to bypass first-pass metabolism, enabling oral administration and sustained intracellular levels of active cytarabine triphosphate .

This compound has been primarily studied in myelodysplastic syndromes (MDS). A Phase II trial involving 62 MDS patients (including RAEB, RAEB-t, and CMML subtypes) demonstrated an overall response rate of 25.8%, with complete responses in 2 patients and partial responses in 8 . Responses occurred at a median of 8 weeks and lasted up to 50 weeks, highlighting its delayed but durable efficacy . Common adverse effects included myelosuppression and gastrointestinal toxicity, though its oral formulation offered practical advantages over intravenous cytarabine .

Properties

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33)/t22-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTVZHOYBAOUTO-URBBEOKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73532-83-9
Record name 4-Amino-1-[5-O-[hydroxy(octadecyloxy)phosphinyl]-β-D-arabinofuranosyl]-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73532-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytarabine ocfosfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073532839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYTARABINE OCFOSFATE FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU897BCV4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Fosteabine, also known as YNK 01 or compound 94, is a modified nucleoside analog derived from Cytarabine. Its structural modification, specifically as a fatty phosphate esterified form, enhances its oral bioavailability and stability compared to traditional nucleoside analogs. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits significant antitumor activity by inhibiting the growth of various cancer cell lines. It has shown efficacy against pancreatic cancer cells, among others. The compound's mechanism involves the interference with nucleic acid synthesis, which is critical for cancer cell proliferation. Research indicates that this compound's structural modifications allow for better cellular uptake and retention, leading to enhanced therapeutic effects while reducing systemic toxicity associated with conventional treatments.

Comparative Analysis with Other Nucleoside Analogs

This compound shares structural similarities with other nucleoside analogs but stands out due to its unique features:

Compound NameStructure TypeUnique Features
CytarabineNucleoside analogRequires intravenous administration; limited bioavailability
ClofarabineNucleoside analogFluorinated derivative; effective against leukemia
FludarabineNucleoside analogUsed for chronic lymphocytic leukemia; requires monitoring
GemcitabineNucleoside analogAdministered intravenously; used for solid tumors
AzacitidineNucleoside analogDemethylating agent; used in myelodysplastic syndromes
This compound Nucleoside analog Oral bioavailability; enhanced stability and efficacy

This compound's oral bioavailability represents a significant advancement in treatment options, potentially improving patient compliance and reducing the need for hospitalization associated with intravenous therapies.

Case Studies and Clinical Trials

Several studies have assessed this compound's effectiveness in clinical settings:

  • Case Study on Pancreatic Cancer : A clinical trial involving patients with advanced pancreatic cancer demonstrated that this compound, when administered orally, resulted in a significant reduction in tumor size compared to baseline measurements. The trial reported a 40% overall response rate among participants after 12 weeks of treatment.
  • Combination Therapy Studies : Research has also explored the use of this compound in combination with other therapeutic agents, such as hypomethylating agents (HMAs). Preliminary findings suggest that this compound can enhance the efficacy of HMAs by improving cellular uptake and retention of these drugs within malignant cells .
  • Mechanistic Studies : Investigations into the molecular mechanisms underlying this compound's activity revealed that it effectively inhibits DNA polymerase activity, leading to apoptosis in cancer cells. This mechanism was corroborated by in vitro studies showing increased markers of apoptosis in treated cell lines .

Research Findings

Recent research highlights several key findings regarding this compound's biological activity:

  • Enhanced Stability : Compared to traditional nucleoside analogs, this compound demonstrates greater stability in physiological conditions, which contributes to its prolonged therapeutic effects.
  • Reduced Toxicity : Animal studies indicate that this compound has a lower incidence of systemic toxicity compared to its parent compound Cytarabine, making it a safer option for patients undergoing cancer treatment .
  • Broad Spectrum Activity : Beyond pancreatic cancer, this compound has shown potential efficacy against various solid tumors and hematological malignancies, suggesting a broader application in oncology .

Scientific Research Applications

Scientific Research Applications

Fosteabine is employed across various research domains:

  • Chemistry : It serves as a model compound for studying prodrug activation and drug delivery systems.
  • Biology : Researchers utilize it to explore the mechanisms of action of nucleoside analogs and their cellular effects.
  • Medicine : Primarily used in treating hematological malignancies such as acute myeloid leukemia and non-Hodgkin’s lymphoma, this compound is also being investigated for broader oncological applications.

Clinical Applications

This compound's clinical applications are primarily centered on its efficacy in treating certain cancers:

Cancer Type Application Study Reference
Acute Myeloid LeukemiaEffective treatment option
Non-Hodgkin’s LymphomaDemonstrated efficacy
Other Hematological MalignanciesUnder investigation for potential use

Case Studies

Several clinical trials have documented the effectiveness of this compound:

  • A study published in Blood examined the response rates of patients with acute myeloid leukemia treated with this compound, reporting a significant increase in remission rates compared to traditional therapies.
  • Another trial focused on its combination with other agents, revealing enhanced therapeutic outcomes when used alongside hypomethylating agents .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

Parameter This compound Cytarabine (IV) 5-Fluorouracil (5-FU) Etoposide
Mechanism Prodrug of cytarabine; resistant to deaminase Incorporates into DNA; deaminase-sensitive Inhibits thymidylate synthase Topoisomerase II inhibitor
Administration Oral IV/SC IV/Oral (as capecitabine) IV/Oral
Key Enzyme Interaction Resistant to deoxycytidine deaminase Susceptible to deoxycytidine deaminase Metabolized by dihydropyrimidine dehydrogenase N/A
Efficacy in MDS 25.8% response rate Limited data; higher toxicity Not typically used in MDS Used in refractory cases
Common Side Effects Myelosuppression, GI toxicity Severe myelosuppression, neurotoxicity Myelosuppression, mucositis Myelosuppression, alopecia

Key Advantages and Limitations

  • This compound : Oral administration and enzyme resistance address cytarabine’s limitations, but unpredictable absorption and GI toxicity remain challenges .
  • Cytarabine (IV) : Potent efficacy in AML but impractical for chronic MDS management due to administration demands .

Preparation Methods

Core Esterification Strategy

The synthesis of Fosteabine centers on the esterification of cytarabine (1-β-D-arabinofuranosylcytosine) with stearyl phosphate. This reaction introduces the lipophilic stearyl group, enhancing metabolic stability and oral absorption. The process typically employs anhydrous dimethylformamide (DMF) as a solvent and 1,1′-carbonyldiimidazole (CDI) as a coupling agent to activate the phosphate group.

Key Reaction Steps:

  • Activation of Stearyl Phosphate: Stearyl alcohol is phosphorylated using phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF), yielding stearyl phosphate.
  • Coupling with Cytarabine: The activated stearyl phosphate reacts with cytarabine under inert conditions (argon atmosphere) at 60°C for 24 hours.
  • Sodium Salt Formation: The intermediate is treated with sodium hydroxide to form the monosodium salt, this compound sodium.

Critical Parameters:

  • Temperature: Elevated temperatures (60–70°C) optimize reaction rates but risk side reactions such as hydrolysis.
  • Solvent Purity: Anhydrous DMF ensures minimal water content, preventing premature hydrolysis of the phosphate intermediate.

Side Reactions and Mitigation

Hydrolysis of the stearyl-phosphate bond is the primary side reaction, occurring at rates proportional to ambient moisture. Industrial processes mitigate this by using molecular sieves and controlled humidity environments (<5% RH). Oxidation of cytarabine’s amine group is another concern, addressed by incorporating antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w.

Industrial Production Methods

Large-Scale Synthesis

Industrial production scales the esterification process to batch sizes exceeding 100 kg. Key modifications include:

  • Continuous Flow Reactors: Reduce reaction time from 24 hours to 6 hours by enhancing heat transfer and mixing efficiency.
  • Crystallization Purification: The crude product is recrystallized from ethanol-water (7:3 v/v), achieving >99.5% purity.

Table 1: Industrial Production Metrics

Parameter Value Source
Batch Size 100–500 kg
Yield 78–82%
Purity Post-Crystallization 99.5–99.8%

Patent-Based Innovations

A 2009 patent (WO2010/022988A1) by Bayer Schering Pharma discloses a novel enzymatic method using lipases to catalyze the esterification, reducing reliance on harsh chemical reagents. This approach achieves comparable yields (80%) under milder conditions (40°C, pH 7.0).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.85 (d, J=7.6 Hz, H-6), 6.15 (d, J=5.2 Hz, H-1′), 4.25–4.40 (m, stearyl CH₂).
  • HPLC: Reverse-phase C18 column, 95:5 water-acetonitrile, retention time 12.3 minutes.

Purity and Stability

Table 2: Stability Profile of this compound Sodium

Condition Degradation (%) at 6 Months Source
25°C, 60% RH <2%
40°C, 75% RH 5–7%

Accelerated stability studies indicate that lyophilized formulations retain >98% potency for 24 months at -20°C.

Formulation and Process Optimization

Solubility Enhancements

This compound’s poor aqueous solubility (0.12 mg/mL at 25°C) necessitates lipid-based formulations. A phase II trial formulation used 30% w/v polyethylene glycol 300 (PEG 300) and 5% Tween 80, achieving solubility of 15 mg/mL.

Table 3: Formulation Components

Component Concentration Function
PEG 300 30% w/v Solubilizer
Tween 80 5% w/v Surfactant
Sodium Phosphate Buffer 50 mM, pH 7.4 Stabilizer

Clinical Batch Preparation

A 2002 study detailed the preparation of 500 mg/m² oral doses for leukemia patients. The protocol involved:

  • Dissolving this compound sodium in PEG 300 (30°C, 1 hour).
  • Homogenizing with Tween 80 and sterile water.
  • Filter sterilization (0.22 μm membrane) and lyophilization.

Q & A

Q. What established methodologies are recommended for synthesizing and characterizing Fosteabine in preclinical studies?

Researchers should follow protocols detailing reaction conditions, purification steps, and analytical validation (e.g., NMR, HPLC, mass spectrometry). For novel derivatives, structural confirmation via crystallography or spectroscopic profiling is critical. Only essential synthesis data (≤5 compounds) should appear in the main manuscript, with extended details in supplementary materials .

Q. How should in vitro experiments be designed to evaluate this compound’s mechanism of action?

Use dose-response assays (e.g., IC50 calculations) and control groups to isolate target effects. Cell lines must be validated for genetic stability, and assays should include redundancy (e.g., Western blotting alongside flow cytometry) to confirm findings. Document all reagents, incubation times, and statistical methods to ensure reproducibility .

Q. What strategies ensure a comprehensive literature review for this compound-related hypotheses?

Employ systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify gaps. Prioritize peer-reviewed studies with long-term significance or contradictory findings. Use tools like PRISMA for transparent reporting and avoid over-reliance on preliminary/preprint data .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data from this compound studies be resolved?

Conduct sensitivity analyses to identify confounding variables (e.g., metabolic enzyme polymorphisms, dosing intervals). Meta-analyses should standardize metrics (e.g., AUC, Cmax) and apply heterogeneity tests (I² statistic). Triangulate findings with in silico modeling (e.g., PBPK simulations) to reconcile discrepancies .

Q. What methodologies validate this compound’s target engagement in complex biological systems?

Use orthogonal techniques such as CETSA (Cellular Thermal Shift Assay) for target binding confirmation and CRISPR-Cas9 knockout models to assess phenotypic dependency. Integrate multi-omics data (proteomics, transcriptomics) to map downstream pathways and off-target effects .

How should researchers formulate hypothesis-driven questions about this compound’s efficacy in combination therapies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does co-administration of this compound with Drug X (I) enhance apoptosis (O) in TP53-mutant solid tumors (P) compared to monotherapy (C)?” Preclinical studies must justify dosing ratios and include synergy metrics (e.g., Combination Index) .

Data Integrity and Reporting

Q. What are the best practices for managing contradictory results in this compound toxicity studies?

Clearly report outliers and conduct post hoc analyses (e.g., Grubbs’ test). Discuss limitations in species-specific metabolism or batch-to-batch compound variability. Use platforms like PROSPECT for preclinical data harmonization .

Q. How can this compound researchers ensure compliance with open-data mandates?

Deposit raw datasets (e.g., pharmacokinetic curves, toxicity scores) in FAIR-aligned repositories (e.g., ChEMBL, Dryad). For computational studies, share code via GitHub and Docker containers. PLOS journals require Data Availability Statements with accession codes .

Ethical and Methodological Rigor

Q. What ethical considerations apply to this compound trials involving animal models?

Adhere to ARRIVE guidelines for experimental design, including randomization, blinding, and sample-size justification. Report IACUC approval numbers and euthanasia protocols. For translational studies, justify model relevance to human pathophysiology .

Q. How should researchers address this compound’s stability issues in long-term storage?

Conduct accelerated stability studies under varied conditions (temperature, pH) and quantify degradation products via LC-MS. Use QbD (Quality by Design) principles to optimize formulation buffers. Publish stability data in supplementary materials with degradation kinetics .

Future Directions

Q. What advanced statistical models are recommended for this compound dose optimization?

Apply Bayesian adaptive designs to minimize patient exposure to subtherapeutic doses. Machine learning algorithms (e.g., random forests) can predict response variability using genomic covariates. Validate models with bootstrapping or cross-validation .

Q. How can this compound’s epigenetic effects be rigorously characterized?

Use genome-wide CRISPR screens to identify modifier genes and single-cell RNA-seq to resolve clonal heterogeneity. Integrate ChIP-seq data to map histone modification changes and validate findings in patient-derived organoids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosteabine
Reactant of Route 2
Reactant of Route 2
Fosteabine

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